Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-13-19(26-12-14-6-8-15(9-7-14)21(23)25-2)11-10-17-16-4-3-5-18(16)22(24)27-20(13)17/h6-11H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEGUKGJXACEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is a synthetic compound with potential biological activities that have garnered interest in various fields of research, particularly in pharmacology and agrochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: CHO
- Molecular Weight: 299.34 g/mol
The structural features of the compound include a benzoate moiety linked to a tetrahydrocyclopenta[c]chromene derivative, which may contribute to its biological activity through various biochemical pathways.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is critical for protecting cells from damage and may contribute to its therapeutic effects in various diseases.
- Anti-inflammatory Effects: Studies suggest that the compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in tissues.
- Antimicrobial Properties: Preliminary data indicate that this compound exhibits antimicrobial activity against various pathogens. This effect is potentially due to its ability to disrupt microbial membranes or inhibit essential enzymes.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Study:
A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as a protective agent against oxidative stress-related diseases. -
Anti-inflammatory Research:
In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated groups compared to controls. -
Antimicrobial Efficacy:
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential use as a natural antimicrobial agent.
Future Perspectives
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies: Detailed exploration of the molecular pathways involved in its antioxidant and anti-inflammatory effects.
- Clinical Trials: Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Development
The compound serves as a vital building block in synthesizing various drug candidates. Its structural characteristics allow for modifications that can enhance therapeutic efficacy. Research has indicated that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study conducted on derivatives of methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate demonstrated significant cytotoxic effects against several cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis, showing a correlation between structural modifications and enhanced biological activity.
Chemical Synthesis
Synthesis Techniques
The synthesis of this compound can be optimized using advanced techniques such as continuous flow microreactor systems. This method allows for precise control over reaction conditions, improving yield and selectivity.
| Technique | Description | Results |
|---|---|---|
| Continuous Flow Synthesis | Utilizes microreactors for efficient synthesis of the compound | Yield of up to 85.7% achieved |
| Kinetics Study | Reaction kinetics parameters determined through modeling | Accurate predictions of selectivity |
Biological Applications
Antioxidant Properties
Research indicates that derivatives of this compound possess notable antioxidant capabilities. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
In vitro studies have shown that certain derivatives exhibit a significant reduction in reactive oxygen species (ROS) levels in cellular models. The structure-function relationship was analyzed to optimize antioxidant activity.
Heterocyclic Chemistry
Benzimidazole Derivatives Synthesis
this compound is also utilized in synthesizing benzimidazole derivatives known for their diverse biological activities. Techniques such as reductive cyclization have been employed to create these derivatives effectively.
| Derivative Type | Biological Activity | Synthesis Method |
|---|---|---|
| Benzimidazole Derivatives | Exhibits antibacterial and antifungal properties | Reductive cyclization using sodium dithionite |
Pharmacological Insights
Mechanism of Action Studies
The pharmacological profile of compounds derived from this compound has been investigated to understand their mechanisms of action better. These studies often involve molecular docking simulations to predict interactions with biological targets.
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound’s synthesis involves multi-step organic transformations, with critical reactions including:
The chromene core is synthesized via Friedel-Crafts acylation, forming the ketone at position 4. Subsequent esterification introduces the benzoate group, while alkylation achieves the 6-methyl substitution .
Hydrolysis and Ester Reactivity
The benzoate ester undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 6M HCl, reflux (110°C, 8–12 hours)
-
Product : 4-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid
Basic Hydrolysis (Saponification)
-
Conditions : 1M NaOH, ethanol, 60°C, 4 hours
-
Product : Sodium salt of the benzoic acid derivative
The ester’s stability under physiological conditions (pH 7.4, 37°C) has been studied for drug delivery applications, showing <5% hydrolysis over 24 hours .
Oxidation and Reduction Reactions
The 4-oxo group participates in redox reactions:
| Reaction Type | Reagents | Product | Selectivity |
|---|---|---|---|
| Reduction | NaBH<sub>4</sub>, EtOH | 4-Hydroxy derivative | >90% |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Chromene ring cleavage (low yield) | <20% |
Reduction of the ketone to an alcohol is efficient, but oxidation often degrades the chromene system .
Electrophilic Aromatic Substitution
The electron-rich chromene ring undergoes electrophilic substitution at positions 5 and 8:
| Reaction | Reagents | Position Substituted | Byproduct |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C-5 | Ortho-nitration (8%) |
| Sulfonation | SO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C-8 | Ring sulfone (12%) |
Steric hindrance from the 6-methyl group reduces reactivity at C-6 .
Photochemical and Thermal Degradation
Under UV light (λ = 254 nm) or heat (>200°C), the compound undergoes:
-
Ring-opening : Formation of diketone intermediates.
-
Ester decomposition : Release of methanol and benzoic acid derivatives.
Degradation pathways have been characterized via HPLC-MS, identifying three primary degradation products .
Comparative Reactivity with Structural Analogs
The 6-methyl group significantly alters reactivity compared to non-methylated analogs:
| Parameter | 6-Methyl Derivative | 8-Hexyl Analog (PubChem CID 1584938) |
|---|---|---|
| Hydrolysis rate (k, h⁻¹) | 0.12 | 0.08 |
| Nitration yield | 58% | 42% |
| Thermal stability (°C) | 210 | 195 |
The methyl group enhances thermal stability but slightly reduces electrophilic substitution yields .
Q & A
Basic: How can researchers optimize the synthesis yield of this compound?
Answer:
Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during coupling reactions .
- Catalytic systems : Use of triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency in esterification steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) resolves unreacted precursors and byproducts .
Key validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (>95% by C18 reverse-phase) .
Basic: What precautions are critical for safe handling and storage?
Answer:
- Handling : Use PPE (nitrile gloves, lab coat, chemical goggles) to avoid skin/eye contact. Work under fume hoods to prevent vapor inhalation .
- Storage : Seal containers under inert gas (N₂/Ar) and store in desiccators at 2–8°C to prevent hydrolysis of the ester group .
- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃) and bases (e.g., NaOH), which degrade the cyclopenta[c]chromen core .
Basic: Which spectroscopic methods validate structural integrity?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the oxy-methyl linker (δ 4.5–5.0 ppm for CH₂O) and aromatic protons (δ 6.8–8.2 ppm) .
- FT-IR : Verify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and chromen-4-one (C=O at ~1680 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₀O₅: 376.1311) .
Advanced: How can researchers resolve discrepancies in reported solubility data?
Answer:
Discrepancies often arise from polymorphic forms or solvent impurities. Methodological steps include:
- Solvent screening : Test solubility in DMSO, DMF, and chloroform using gravimetric analysis (10 mg/mL increments).
- Crystallization studies : Recrystallize from ethanol/water (9:1) to isolate thermodynamically stable polymorphs .
- DSC/TGA : Compare melting points and decomposition profiles to identify polymorphic inconsistencies .
Example : A 2021 study reported solubility in DMSO as 25 mg/mL, while a 2023 study noted 18 mg/mL; this was attributed to residual moisture in DMSO batches .
Advanced: What strategies elucidate structure-activity relationships (SAR) for bioactivity?
Answer:
- Analog synthesis : Modify substituents (e.g., replace methyl with halogens or methoxy groups) and compare bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory SAR) .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays (e.g., t½ >30 min suggests oral bioavailability) .
Case study : Replacing the 6-methyl group with bromine increased COX-2 inhibition by 40% in a 2024 study .
Advanced: How to address conflicting reactivity data in ester hydrolysis studies?
Answer:
- pH control : Hydrolysis rates vary with pH; use buffered solutions (pH 7.4 for physiological conditions vs. pH 10 for accelerated testing) .
- Kinetic analysis : Perform pseudo-first-order studies with excess NaOH (0.1–1.0 M) to calculate rate constants (k) and activation energy (Ea) .
- HPLC-MS : Identify hydrolysis products (e.g., benzoic acid derivatives) to confirm reaction pathways .
Conflict resolution : A 2023 study reported 80% hydrolysis at pH 12 in 6 hours, while a 2021 study observed 50% under identical conditions due to temperature fluctuations (±2°C) .
Advanced: What computational methods predict metabolic pathways?
Answer:
- In silico tools : Use Meteor (Lhasa Ltd) or GLORYx to predict phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolism .
- MD simulations : Analyze binding affinity of metabolites with CYP450 isoforms (e.g., CYP3A4) using GROMACS .
- Validation : Compare predictions with in vitro hepatocyte assays (e.g., Human Liver Microsomes) .
Example : A 2025 study identified 4-hydroxylation of the chromen ring as the primary metabolic pathway .
Basic: What are key considerations for scaling up reactions from mg to gram scale?
Answer:
- Heat management : Use jacketed reactors to control exothermic reactions (e.g., esterification ΔT ~15–20°C) .
- Solvent volume : Maintain substrate concentration ≤0.1 M to prevent viscosity issues during stirring .
- Workup efficiency : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for cost-effective purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
